![molecular formula C11H8ClN5 B13885605 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with phenyl isocyanate, followed by chlorination using thionyl chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted triazolopyrazines with different functional groups.
Oxidation and Reduction: Products include oxides and reduced amines.
Wissenschaftliche Forschungsanwendungen
8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases and enzymes, leading to the disruption of cellular signaling pathways. For example, it can inhibit the ERK signaling pathway, resulting in decreased cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
8-chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring, showing different biological activities.
8-chloro-[1,2,4]triazolo[1,5-a]benzodiazepine: A benzodiazepine derivative with distinct pharmacological properties.
Uniqueness
8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific triazolopyrazine structure, which imparts distinct biological activities. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H8ClN5 |
|---|---|
Molekulargewicht |
245.67 g/mol |
IUPAC-Name |
8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-10-15-11(16-17(10)7-6-13-9)14-8-4-2-1-3-5-8/h1-7H,(H,14,16) |
InChI-Schlüssel |
HKPPLTDRJNDHBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NN3C=CN=C(C3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)
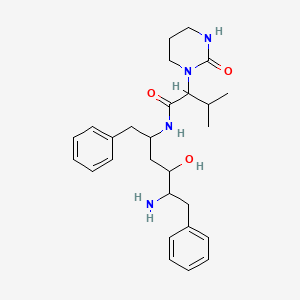
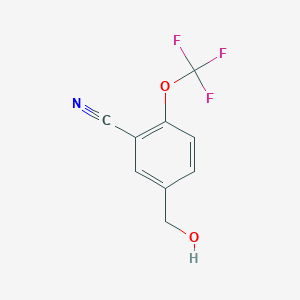
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
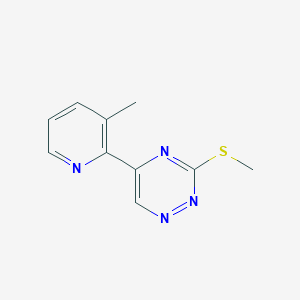
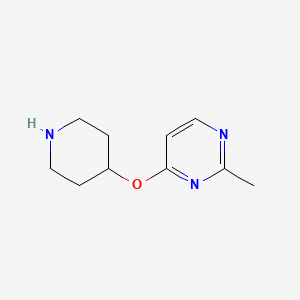
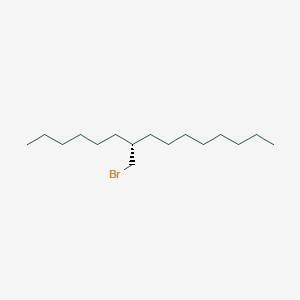
![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
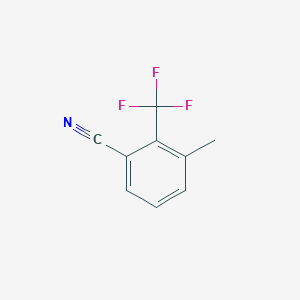
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
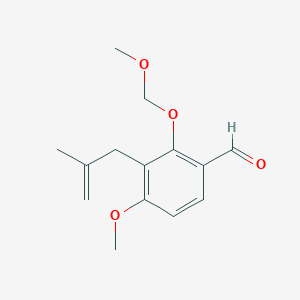
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)
